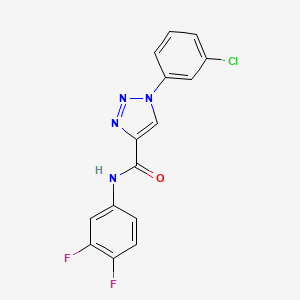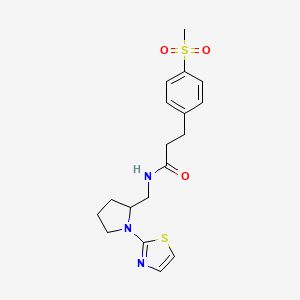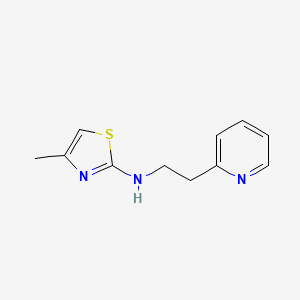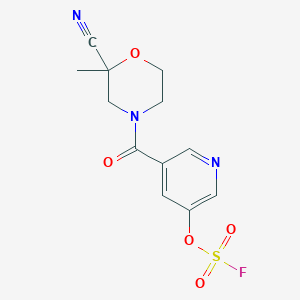
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide" is a chemical entity that appears to be related to a class of compounds that include a triazole ring, a common feature in various pharmaceuticals and agrochemicals due to their biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, triazole rings, and carboxamide functionalities, which can provide insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related triazole compounds typically involves 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry, as seen in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate precursors that contain the 3,4-difluorophenyl moiety and the 3-chlorophenyl group. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide also involves multiple steps starting from 4-chlorobenzenamine, which suggests that a similar multi-step approach might be required for the target compound .
Molecular Structure Analysis
X-ray diffraction studies are a common technique to determine the crystal structure of compounds, as demonstrated for the related compound in paper . The molecular structure of "this compound" could similarly be elucidated using this technique to reveal its crystalline form, unit-cell parameters, and space group. The presence of intramolecular hydrogen bonds and the conformation of the heterocyclic rings, as observed in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide compounds , could also be relevant for understanding the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of the triazole ring and the carboxamide group in the target compound could be inferred from the chemical behavior of similar compounds. For instance, the transformation of 1-(2-o-chlorobenzoyl-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride dihydrate into a fluorophore in alkaline solution indicates that triazole-containing compounds can undergo chemical transformations under certain conditions . This suggests that "this compound" may also participate in chemical reactions that could be exploited for analytical or synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be predicted based on the properties of structurally related compounds. For example, the crystallization in an orthorhombic system and the specific unit-cell parameters provide information about the solid-state properties of similar triazole compounds . The extensive intramolecular hydrogen bonding observed in related structures could influence the melting point, solubility, and stability of "this compound". Additionally, the antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide suggests potential biological activities that could be explored for the target compound.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N4O/c16-9-2-1-3-11(6-9)22-8-14(20-21-22)15(23)19-10-4-5-12(17)13(18)7-10/h1-8H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKINFHWVBLHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)


![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)